molecular formula C52H40CaF6O6 B10752490 calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate

calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate

Cat. No.: B10752490
M. Wt: 914.9 g/mol
InChI Key: WCZAHGONZBHQSA-HRQBZJEISA-L
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Description

Calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate, also known as AMG 837 calcium hydrate (CAS: 1259389-38-2), is a synthetic small molecule with the molecular formula C52H42CaF6O7 (molecular weight: 932.95 g/mol) . Structurally, it features a hex-4-ynoate backbone substituted with a trifluoromethylphenylmethoxyphenyl group, conferring lipophilicity and metabolic stability. The compound exists as a calcium salt hydrate, enhancing its solubility and bioavailability .

Pharmacologically, AMG 837 is a GPR40/FFA1 agonist with an EC50 of 13 nM, targeting free fatty acid receptor 1 to potentiate glucose-stimulated insulin secretion.

Properties

IUPAC Name

calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C26H21F3O3.Ca/c2*1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29;/h2*3,5-15,21H,16-17H2,1H3,(H,30,31);/q;;+2/p-2/t2*21-;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZAHGONZBHQSA-HRQBZJEISA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#C[C@@H](CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.CC#C[C@@H](CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H40CaF6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

914.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate, also known as AMG 837, is a complex organic compound with significant potential in pharmaceutical applications. This article delves into its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C52H44CaF6O8 and features a unique structure that includes a calcium ion and a trifluoromethyl group, enhancing its lipophilicity and biological activity. The presence of the hex-4-ynoate moiety contributes to its pharmacological properties.

PropertyDescription
Molecular FormulaC52H44CaF6O8
IUPAC NameThis compound
SolubilitySoluble in organic solvents
BioactivityPotential glucose-lowering effects

This compound acts primarily as a partial agonist at the GPR40 (FFA1) receptor. This receptor plays a critical role in insulin secretion from pancreatic β-cells and modulates incretin secretion from enteroendocrine cells. Activation of GPR40 leads to intracellular calcium mobilization and protein kinase C (PKC) activation, which are essential for enhancing insulin release in response to glucose levels .

1. Glucose-Lowering Effects

Research indicates that AMG 837 exhibits significant glucose-lowering effects in preclinical models. In studies involving diabetic rats, the compound demonstrated a reduction in blood sugar levels alongside increased insulin and GLP-1 secretion. This suggests its potential utility in treating metabolic disorders such as Type 2 diabetes mellitus (T2DM) and obesity .

2. Case Studies

A notable study investigated the effects of AMG 837 on glucose metabolism in humans. Participants with T2DM showed improved glycemic control after administration of the compound, confirming its efficacy as a therapeutic agent for managing blood sugar levels .

3. Comparison with Similar Compounds

To better understand the unique attributes of AMG 837, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Attributes
3-(4-Benzyloxy)phenylhex-4-ynoic acidLacks calcium ionMore hydrophilic due to absence of trifluoromethyl group
2-(Trifluoromethyl)benzoic acidTrifluoromethyl group presentSimpler structure, less complex interactions
2-Hydroxybenzoic acidHydroxy group instead of methoxyDifferent biological activity profile

AMG 837 stands out due to its intricate structure and dual functionality as both a calcium salt and an organic compound, enhancing its bioactivity.

Safety and Toxicity

Preclinical safety assessments have indicated that AMG 837 has a favorable safety profile with low toxicity levels in human cell lines. However, further studies are necessary to fully understand its long-term effects and potential side effects in clinical settings .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Pharmacological Target EC50/Activity
AMG 837 calcium hydrate 1259389-38-2 C52H42CaF6O7 932.95 Trifluoromethylphenyl, hex-4-ynoate, calcium salt GPR40/FFA1 13 nM
Calcium (R,E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate N/A C28H29CaFNO7S ~644.7 (calc.) Pyrimidinyl, sulfonamide, fluorophenyl Undisclosed (likely lipid metabolism) N/A
3-(4-((2-(Cyanomethyl)phenyl)ethynyl)-2-fluorophenyl)propanoic acid 1402601-82-4 C19H14FNO2 307.32 Cyanoethyl, fluorophenyl, propanoate Undisclosed N/A

Key Observations :

  • AMG 837 uniquely combines a trifluoromethylphenyl group with a calcium hex-4-ynoate core, optimizing receptor binding and solubility. In contrast, the pyrimidine-based calcium salt in lacks the trifluoromethyl group but includes a sulfonamide moiety, which may enhance metabolic stability .
  • The propanoic acid derivative (CAS: 1402601-82-4) shares a phenyl-ethynyl backbone with AMG 837 but lacks the calcium salt and trifluoromethyl group, likely reducing its potency and bioavailability .

Functional Analogs: Urea Derivatives ()

Compounds in (e.g., 11a–11o) are urea derivatives with piperazinyl-thiazole scaffolds. While structurally distinct from AMG 837, these compounds target similar pathways (e.g., kinase inhibition or GPCR modulation). For example:

  • 1-(4-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11d): Exhibits a trifluoromethylphenyl group but replaces the hex-4-ynoate with a urea-thiazole system. Its molecular weight (534.1 g/mol) is lower than AMG 837’s, suggesting differences in membrane permeability .

Key Differences :

  • AMG 837’s calcium salt and hex-4-ynoate backbone provide distinct pharmacokinetic advantages over urea derivatives, such as improved solubility and reduced off-target interactions .

Physicochemical and Pharmacokinetic Comparisons

Table 2: Physicochemical Properties

Property AMG 837 Calcium Hydrate Calcium (R,E)-...hept-6-enoate 11d (Urea Derivative)
LogP (Predicted) 6.2 (highly lipophilic) 5.8 3.1
Solubility Moderate (hydrate form) Low (non-hydrated) Low
Bioavailability High (calcium salt enhances absorption) Moderate Low

Key Findings :

  • The trifluoromethyl group in AMG 837 increases lipophilicity, enhancing blood-brain barrier penetration compared to non-fluorinated analogs .
  • The calcium salt form mitigates the high LogP, improving aqueous solubility and reducing aggregation in physiological conditions .

Research and Development Insights

  • Crystallography : AMG 837’s structure was likely resolved using SHELX software (), a standard for small-molecule refinement .
  • Therapeutic Potential: Unlike the urea derivatives in , AMG 837’s specificity for GPR40 minimizes off-target effects, as evidenced by its nanomolar EC50 .

Preparation Methods

Etherification and Deprotection

Intermediate C’s bromine is displaced in a nucleophilic aromatic substitution:

  • Coupling : Intermediate A’s methyl ester is deprotonated with NaH and reacted with Intermediate C in DMF at 110°C to form the ether linkage.

  • Ester Hydrolysis : The methyl ester is saponified using LiOH in THF/H₂O (4:1) to yield the carboxylic acid.

Chiral Integrity : HPLC analysis with a Chiralpak IC column confirms >99% enantiomeric excess after hydrolysis.

Calcium Salt Formation

The carboxylic acid is neutralized with calcium hydroxide:

  • Acid-Base Reaction : A solution of the acid in ethanol is treated with Ca(OH)₂ at 60°C for 4 h.

  • Crystallization : Cooling to 4°C precipitates the calcium salt, which is filtered and washed with cold EtOH.

Critical Parameters :

  • Stoichiometry: 0.55 equiv Ca(OH)₂ to avoid excess base.

  • Solvent: Ethanol/water (9:1) maximizes solubility and crystal purity.

Alternative Synthetic Routes and Comparative Analysis

Palladium-Catalyzed Alkyne Coupling

An alternative approach employs Sonogashira coupling to install the alkyne earlier:

  • Alkyne Synthesis : (3S)-Hex-4-yn-1-ol is oxidized to the acid using Jones reagent.

  • Sonogashira Coupling : The acid’s bromide derivative reacts with trimethylsilylacetylene under Pd/Cu catalysis.

Disadvantage : Lower stereopurity (92% ee) necessitates costly chiral chromatography.

Grignard Addition for Sidechain Elaboration

A Grignard reagent adds to a ketone precursor:

  • Ketone Formation : 3-Oxohex-4-ynoate is prepared via oxidation of the corresponding alcohol.

  • Grignard Addition : Phenylmagnesium bromide adds to the ketone, followed by oxidation to the acid.

Yield Comparison :

MethodOverall Yield (%)Stereopurity (%)
Asymmetric Epoxidation4899
Sonogashira3592
Grignard2885

Industrial-Scale Considerations and Process Optimization

Catalytic System Recycling

Pd catalysts from Suzuki couplings are recovered via:

  • Liquid-Liquid Extraction : Using aqueous EDTA to sequester Pd into the aqueous phase.

  • Electrochemical Deposition : Applied to spent reaction mixtures to reclaim Pd(0).

Solvent Selection for Crystallization

Ethanol/water mixtures produce needle-like crystals prone to agglomeration. Switching to acetone/water (1:2) yields prismatic crystals with better flow properties.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J=8.4 Hz, 2H, ArH), 7.72 (s, 1H, ArH), 5.21 (s, 2H, OCH₂), 3.98 (q, J=6.8 Hz, 1H, CH), 2.45 (m, 2H, CH₂), 1.89 (m, 2H, CH₂).

  • ¹⁹F NMR : Single peak at -62.5 ppm (CF₃).

Thermal Stability

TGA/DSC : Decomposition onset at 215°C, with a melting endotherm at 189°C .

Q & A

Q. Table 1. Physicochemical and Pharmacokinetic Properties of AMG 837 Hemicalcium Hydrate

PropertyValueMethod/Reference
Molecular Weight438.44 g/mol (free acid)HRMS
LogP3.2 ± 0.1Shake-flask
Solubility (PBS pH 7.4)0.12 mg/mLNephelometry
Plasma Protein Binding92% (human)Equilibrium dialysis
Oral Bioavailability (mice)14%LC-MS/MS

Q. Table 2. In Vitro and In Vivo Efficacy of AMG 837

ModelParameterResult
INS-1E β-cells (GSIS)Insulin secretion (10 nM)2.3-fold increase
db/db mice (OGTT)Glucose AUC reduction40%
GPR40 Binding AffinityEC₅₀13 nM

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